![molecular formula C13H11N3O2S2 B2979633 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 863594-68-7](/img/structure/B2979633.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a chemical compound belonging to the class of thiazolo[5,4-b]pyridine derivatives
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of intracellular signal transducer enzymes involved in functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The sulfonamide functionality of the compound plays a crucial role in this inhibitory activity . The compound binds to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is one of the key signaling pathways in cells, regulating cell cycle progression and survival . By inhibiting PI3K, this compound can potentially disrupt these cellular processes.
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway . This can result in cellular effects such as reduced cell proliferation and survival .
Análisis Bioquímico
Biochemical Properties
It has been found that this compound shows potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The compound interacts with the PI3K enzyme, leading to its inhibition .
Cellular Effects
In cellular studies, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has shown to influence cell function by inhibiting the PI3K pathway . This pathway is crucial for many cellular processes, including cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K enzyme. The compound binds to the enzyme, inhibiting its activity and thus affecting the PI3K pathway . This can lead to changes in gene expression and other cellular functions .
Metabolic Pathways
It is known to interact with the PI3K enzyme, but the specific enzymes or cofactors it interacts with within this pathway, as well as any effects on metabolic flux or metabolite levels, are still to be determined .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves the reaction of thiazolo[5,4-b]pyridine with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminothiazole derivatives with phenylmethanesulfonamide in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in developing new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, particularly its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Comparación Con Compuestos Similares
Thiazolo[4,5-b]pyridine derivatives
Thiazolo[5,4-b]pyridine derivatives
Methanesulfonamide derivatives
Uniqueness: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide stands out due to its specific structural features and biological activities. While similar compounds may share some properties, the unique combination of the thiazolo[5,4-b]pyridine core and the methanesulfonamide group gives it distinct advantages in certain applications.
Propiedades
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)19-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIXNCLWRPSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
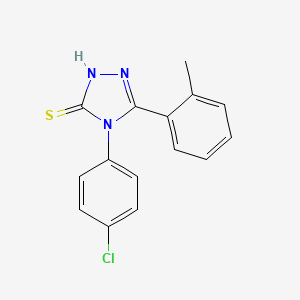
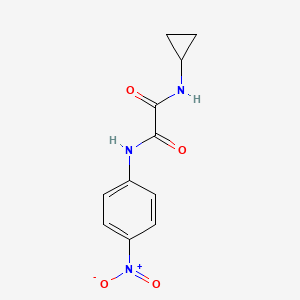
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)

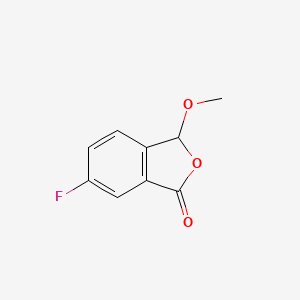
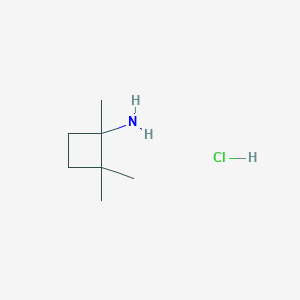
![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2979563.png)
![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)
![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)
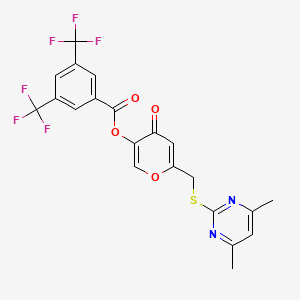
![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)
